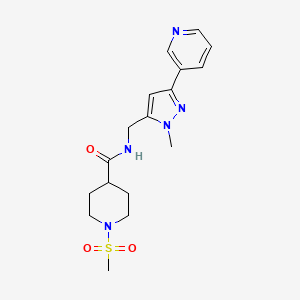

1,3-dimethyl-N-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-dimethyl-N-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-sulfonamide, commonly known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system, which plays an important role in the recognition and response to infectious agents. TLR4 is also involved in the development of chronic inflammatory diseases, such as sepsis, atherosclerosis, and rheumatoid arthritis. TAK-242 has been shown to have potential therapeutic applications in these diseases.

Aplicaciones Científicas De Investigación

Agrochemicals and Pest Control

4-(Trifluoromethyl)benzylamine: has been investigated for its potential use in agrochemicals and pest control. Researchers have explored its efficacy against plant fungi, making it a candidate for developing novel fungicides. The compound’s unique structure and trifluoromethyl group contribute to its antifungal properties, which could aid in protecting crops and enhancing agricultural productivity .

Analytical Chemistry

In analytical chemistry, 4-(trifluoromethyl)benzylamine serves as a reference standard. It has been employed for the determination of analytes in vegetables and fruits using high-performance liquid chromatography (HPLC) coupled with ultraviolet detection (HPLC-UV) and HPLC combined with tandem mass spectrometry (MS/MS) . Its stability and well-defined properties make it valuable for calibration and quality control purposes.

Medicinal Chemistry and Drug Development

While not directly approved as a drug, the trifluoromethyl group is a common motif in pharmaceutical research. Medicinal chemists often incorporate this group into drug candidates due to its impact on bioactivity, metabolic stability, and pharmacokinetics. Although specific applications of 4-(trifluoromethyl)benzylamine in drug development remain to be fully explored, its structural features make it an interesting starting point for further investigations .

Metal-Free Synthesis of Triazoles

Recent work has highlighted the metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles. These compounds are essential building blocks in drug discovery and materials science4-(Trifluoromethyl)benzylamine could play a role in such synthetic pathways, contributing to the development of new functional materials .

Organic Synthesis and Chemical Reactions

Organic chemists have utilized 4-(trifluoromethyl)benzylamine as an intermediate in various synthetic routes. Its reactivity allows for the introduction of the trifluoromethyl group into more complex molecules. Researchers have explored its use in diverse transformations, including C–N bond formation and cross-coupling reactions .

Propiedades

IUPAC Name |

1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N3O2S/c1-8-11(7-18(2)16-8)21(19,20)17-10-5-3-9(4-6-10)12(13,14)15/h3-7,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMTVYXCLKUQMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49825752 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile](/img/structure/B2549951.png)

![N-[(2E)-1-[(4-Methylphenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide](/img/structure/B2549961.png)

![N-[4-(acetylamino)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2549962.png)

![2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}propanedinitrile](/img/structure/B2549964.png)

![tert-Butyl 3-formyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B2549965.png)

![[3-Amino-5-(2-ethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2549966.png)

![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid](/img/structure/B2549968.png)